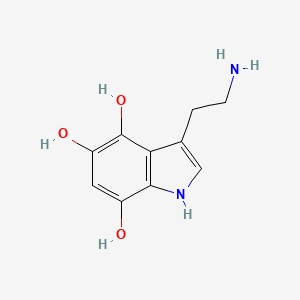

3-(2-aminoethyl)-1H-indole-4,5,7-triol

Description

Historical Perspective on Indole (B1671886) Alkaloid Research and Discovery

The journey into the world of indole alkaloids began with the isolation of strychnine (B123637) in 1818 by Pierre Joseph Pelletier and Joseph Bienaimé Caventou. wikipedia.org This was followed by Adolf von Baeyer's first synthesis of indole itself in 1866. nih.gov A significant milestone in the 20th century was the isolation of ergotamine in 1918, a prominent member of the ergot alkaloids. wikipedia.org Plants and fungi containing indole alkaloids have a long history of use in traditional medicine. For instance, Rauvolfia serpentina, which contains reserpine, has been used in India for over 3,000 years. wikipedia.org These early discoveries paved the way for a deeper understanding of the chemical diversity and therapeutic potential of this extensive family of natural products.

Significance of Tryptamine (B22526) Derivatives in Biological Systems and Chemical Biology

Tryptamine, a monoamine alkaloid, and its derivatives are of profound interest due to their varied biological roles. They are structurally similar to the neurotransmitter serotonin (B10506) and can influence the central nervous system. Tryptamine itself is found in fungi, plants, and animals and is derived from the decarboxylation of the amino acid tryptophan. In the mammalian brain, it is present in trace amounts and is thought to act as a neurotransmitter and neuromodulator.

The significance of tryptamine derivatives extends to their wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.net Synthetic modifications of the tryptamine skeleton have led to the development of numerous compounds with therapeutic applications. Furthermore, tryptamine derivatives are crucial tools in chemical biology for studying neurological pathways and receptor functions. wikipedia.orgnih.gov

Structural Classification and Biosynthetic Relationship of 3-(2-aminoethyl)-1H-indole-4,5,7-triol within the Hydroxylated Indolealkylamine Family

Indole alkaloids can be broadly classified into non-isoprenoid and isoprenoid types, with tryptamines falling under the former category. wikipedia.org The hydroxylation of the indole nucleus is a key structural modification that gives rise to a diverse array of compounds with distinct biological properties.

The biosynthesis of hydroxylated tryptamines originates from the amino acid tryptophan. researchgate.net Tryptophan is first decarboxylated by tryptophan decarboxylase to yield tryptamine. researchgate.net Subsequent hydroxylation at various positions on the indole ring, catalyzed by hydroxylase enzymes, leads to the formation of compounds like serotonin (5-hydroxytryptamine). researchgate.net Further enzymatic modifications, such as N-methylation by indolethylamine-N-methyltransferase (INMT), can produce other derivatives. mdpi.com

The compound this compound belongs to the polyhydroxylated tryptamine family, characterized by multiple hydroxyl groups on the indole core. Its biosynthesis would likely follow the general pathway for hydroxylated tryptamines, involving sequential hydroxylation steps on the tryptamine backbone. The specific enzymes responsible for the hydroxylation at positions 4, 5, and 7 are a subject for further investigation.

Below is a table showcasing the structural relationship of this compound with other key tryptamine derivatives.

| Compound Name | Structure | Hydroxylation Pattern |

| Tryptamine | 3-(2-aminoethyl)-1H-indole | Unsubstituted |

| Serotonin | 3-(2-aminoethyl)-1H-indol-5-ol | 5-hydroxy |

| Psilocin | 3-(2-dimethylaminoethyl)-1H-indol-4-ol | 4-hydroxy |

| This compound | 4,5,7-trihydroxy |

Current Research Landscape and Knowledge Gaps Pertaining to Polyhydroxylated Tryptamines

Current research on tryptamine derivatives is vibrant, with ongoing efforts to synthesize novel analogs and evaluate their biological activities. semanticscholar.org Studies are exploring their potential as multi-target directed ligands for conditions like Alzheimer's disease. semanticscholar.org Chemoenzymatic synthesis approaches are being developed to produce complex tryptamines like psilocybin more efficiently. nih.gov

However, the field of polyhydroxylated tryptamines, particularly those with multiple hydroxyl groups like this compound, remains relatively underexplored. researchgate.net A significant knowledge gap exists regarding the natural occurrence, biosynthesis, and pharmacological properties of such highly hydroxylated compounds. researchgate.net The chemical instability and tendency of hydroxylated tryptamines to oxidize can complicate their study. nih.gov

Future research should focus on:

The isolation and characterization of novel polyhydroxylated tryptamines from natural sources.

The elucidation of the specific enzymatic pathways responsible for their biosynthesis.

The development of stable synthetic routes to access these compounds for pharmacological screening.

The investigation of their interactions with biological targets to understand their potential therapeutic applications.

Addressing these knowledge gaps will be crucial in unlocking the full potential of this unique and fascinating subclass of indole alkaloids.

Structure

3D Structure

Properties

CAS No. |

100513-77-7 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-(2-aminoethyl)-1H-indole-4,5,7-triol |

InChI |

InChI=1S/C10H12N2O3/c11-2-1-5-4-12-9-6(13)3-7(14)10(15)8(5)9/h3-4,12-15H,1-2,11H2 |

InChI Key |

AKHSJVWULQDHPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=C(C(=CN2)CCN)C(=C1O)O)O |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Interactions of 3 2 Aminoethyl 1h Indole 4,5,7 Triol

Characterization of Binding Affinities and Selectivity at Serotonin (B10506) (5-HT) Receptor Subtypes

The interaction of 3-(2-aminoethyl)-1H-indole-4,5,7-triol with various serotonin (5-HT) receptor subtypes is a critical determinant of its pharmacological profile. The pattern of hydroxylation on the indole (B1671886) ring is known to significantly influence receptor affinity and efficacy.

Indoleamine compounds, such as psilocin, are recognized for their non-selective agonist activity at 5-HT1A, 5-HT2A, and 5-HT2C receptors, binding with moderate to high affinity. nih.gov The presence of hydroxyl groups on the indole ring, as seen in this compound, suggests a likelihood of significant interaction with these receptor subtypes. Generally, tryptamines exhibit a lower binding affinity for the 5-HT2A receptor compared to compounds like lysergic acid diethylamide (LSD). psilosybiini.inforesearchgate.net However, they are often potent as partial or full agonists at this site. psilosybiini.inforesearchgate.net

The 5-HT1A receptor is a Gαi/o-protein coupled receptor that mediates inhibitory neurotransmission by inhibiting adenylyl cyclase and decreasing cAMP levels. encyclopedia.pub In contrast, the 5-HT2A and 5-HT2B receptors are coupled to Gαq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium. encyclopedia.pub The functional activity of this compound at these receptors would be expected to be influenced by its specific chemical structure.

The position of the hydroxyl group on the indole ring is a key factor in determining the potency and efficacy of tryptamines at serotonin receptors. nih.gov Studies on psilocin analogs have demonstrated that hydroxylation at the 4th and 5th positions of the indole ring results in significantly higher 5-HT2A agonistic activity compared to hydroxylation at the 6th or 7th positions. nih.gov This suggests that the 4,5,7-trihydroxy substitution pattern of this compound would likely confer a distinct receptor interaction profile. The presence of a hydroxyl group at the 4-position, in particular, appears to be crucial for potent 5-HT2A agonism. nih.gov

The electronic and steric properties conferred by the three hydroxyl groups would influence the molecule's ability to form hydrogen bonds and other interactions within the receptor binding pocket. For instance, the interaction with specific residues, such as D155 in the 5-HT2A receptor, is critical for stable binding and receptor activation. nih.gov

To understand the pharmacological profile of this compound, it is useful to compare its likely binding characteristics with those of serotonin and other well-characterized indolealkylamines. Serotonin itself binds to a wide array of 5-HT receptor subtypes with varying affinities. iarc.frnih.gov

| Compound | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | 5-HT2B Affinity (Ki, nM) | 5-HT2C Affinity (Ki, nM) |

|---|---|---|---|---|

| Serotonin | ~10-50 | ~50-200 | ~10-100 | ~5-50 |

| Psilocin (4-OH-DMT) | Moderate-High | Moderate-High | Lower | Moderate-High |

| Bufotenine (5-OH-DMT) | High | Moderate | High | Moderate |

| N,N-Dimethyltryptamine (DMT) | Moderate | Moderate | Lower | Moderate |

This table presents generalized affinity ranges based on available literature for comparative purposes. Actual values can vary depending on the specific experimental conditions.

Based on the structure-activity relationships observed in other hydroxylated tryptamines, it can be postulated that this compound would exhibit a broad spectrum of activity at serotonin receptors, with potentially high affinity for subtypes that are sensitive to indole ring hydroxylation.

Interactions with Other Monoamine Receptors and Transporters

While the primary targets of indolealkylamines are serotonin receptors, some of these compounds also show affinity for other monoamine receptors and transporters. For instance, some tryptamines can interact with dopamine (B1211576) and norepinephrine (B1679862) transporters. psilosybiini.inforesearchgate.net Specifically, compounds like psilocin have been shown to interact with the serotonin transporter (SERT) and, to a lesser extent, the norepinephrine transporter (NET). psilosybiini.inforesearchgate.net

Ligand-Receptor Docking and Molecular Dynamics Simulations of this compound

Computational methods such as ligand-receptor docking and molecular dynamics simulations are invaluable tools for elucidating the binding mechanisms of novel compounds. nih.govopenmedicinalchemistryjournal.com These techniques allow for the prediction of binding geometries and the estimation of binding free energies. nih.gov

For this compound, docking studies would involve placing the molecule into the three-dimensional structure of various serotonin receptor subtypes. The protonated amine of the ethylamine (B1201723) side chain would be expected to form a salt bridge with a conserved aspartate residue (Asp3.32) in the receptor's orthosteric binding site. nih.gov The indole ring, with its three hydroxyl groups, would likely engage in hydrogen bonding and π-stacking interactions with key amino acid residues. For example, in the 5-HT2A receptor, interactions with residues such as L229 and D155 are crucial for the binding of hydroxylated tryptamines. nih.gov

Molecular dynamics simulations could then be employed to observe the stability of these interactions over time and to understand the conformational changes in both the ligand and the receptor upon binding. nih.gov Such simulations can provide insights into the energetic favorability of different binding poses and help to explain the observed receptor potency and efficacy. nih.gov

Enzymatic Metabolism and Biochemical Fate of Polyhydroxylated Tryptamines

Catechol O-Methyltransferase (COMT) Mediated O-Methylation Pathways

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolism of compounds featuring a catechol structure. wikipedia.orgnih.gov This enzyme facilitates the inactivation of various biologically active molecules, including catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), by transferring a methyl group from the co-substrate S-adenosyl methionine (SAM) to one of the hydroxyl groups on the catechol moiety. wikipedia.orgebi.ac.uk Given that 3-(2-aminoethyl)-1H-indole-4,5,7-triol possesses a catechol-like structure within its indole (B1671886) ring system (at the 4- and 5-positions), it is a predicted substrate for COMT-mediated methylation. This metabolic process is a significant pathway for the clearance and detoxification of catecholic compounds. nih.gov

Regioselectivity and Kinetic Analysis of COMT Activity on the 4,5,7-triol Moiety

The activity of COMT is characterized by a distinct regioselectivity, preferentially methylating the hydroxyl group at the meta-position relative to the side chain of its catechol substrates. nih.gov Research suggests this preference is not necessarily for biological specificity, as the resulting metabolites are typically degraded further, but rather to enhance the catalytic rate of the enzyme. nih.gov The orientation of the substrate within the enzyme's active site, influenced by hydrophobic amino acid residues, dictates which hydroxyl group is positioned for methylation. nih.gov While specific kinetic data (e.g., Km, Vmax) for this compound are not extensively detailed in the literature, the general kinetic mechanism for COMT is understood to be sequentially ordered. The process begins with the binding of the methyl donor SAM, followed by a magnesium ion (Mg2+), and finally the catechol substrate. ebi.ac.uk

Structural Basis for COMT Recognition of Polyhydroxylated Indole Substrates

The crystal structures of COMT reveal an active site capable of accommodating a wide range of substrates, with the primary requirement being the presence of a catechol group. nih.gov The binding and catalytic mechanism involves several key components. A Mg2+ ion is essential for correctly positioning the substrate and facilitating the reaction. nih.gov A critical amino acid, Lys144, acts as a catalytic base, deprotonating one of the catechol's hydroxyl groups to form a more reactive oxyanion. ebi.ac.uknih.gov This oxyanion then performs a nucleophilic attack on the methyl group of SAM, completing the methylation process. nih.gov The substrate's side chain lies within a groove lined with hydrophobic residues (such as W38, V173, P174, and L198), which contribute to the binding affinity and proper orientation of the substrate, thereby influencing regioselectivity. nih.gov For a polyhydroxylated indole substrate like 4,5,7-trihydroxytryptamine, the 4,5-dihydroxy arrangement would be recognized as the catechol moiety, allowing it to dock into the active site for subsequent methylation.

Sulfotransferase-Catalyzed Sulfate (B86663) Conjugation of Phenolic Hydroxyls

Sulfate conjugation is a major Phase II metabolic pathway responsible for the detoxification and elimination of numerous compounds, including those with phenolic hydroxyl groups. pharmacology2000.comnih.gov This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.gov SULTs facilitate the transfer of a sulfonate group from the universal donor coenzyme, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate. nih.govuomus.edu.iq The addition of the highly polar sulfate group significantly increases the water-solubility of the parent compound, thereby promoting its excretion from the body, typically via urine. nih.gov The phenolic hydroxyl groups present on the this compound molecule make it a prime candidate for sulfation by cytosolic SULTs. pharmacology2000.comnih.gov This conjugation reaction generally leads to pharmacologically inactive and readily excretable metabolites. uomus.edu.iq

Oxidative Metabolism and Conjugation Reactions of Indolealkylamines

The metabolism of indolealkylamines, a class to which this compound belongs, involves a variety of oxidative and further conjugation reactions. researchgate.net

Oxidative Metabolism: Initial biotransformation often occurs via Phase I oxidative reactions, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes and monoamine oxidases (MAOs). researchgate.netnih.gov Specific CYP isozymes, such as CYP2D6, have been identified as playing a significant role in the metabolism of various tryptamine (B22526) derivatives. nih.gov These oxidative processes can introduce or expose functional groups, preparing the molecule for subsequent conjugation.

Conjugation Reactions: Following oxidation, or acting on the parent compound directly, Phase II conjugation reactions serve to detoxify metabolites and facilitate their removal. pharmacology2000.comuomus.edu.iq Beyond the O-methylation and sulfation pathways discussed above, other key conjugation reactions for indolealkylamines include:

Glucuronidation: This involves the attachment of glucuronic acid, from the coenzyme UDP-glucuronic acid, to the substrate. pharmacology2000.com The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and is a common pathway for compounds with hydroxyl groups. pharmacology2000.comnih.gov

Glutathione (B108866) Conjugation: Mediated by glutathione S-transferases (GSTs), this pathway involves the attachment of glutathione to reactive electrophilic compounds, serving as a critical detoxification mechanism. pharmacology2000.comuomus.edu.iq

These combined metabolic pathways transform lipophilic indolealkylamines into more polar, water-soluble conjugates that can be easily eliminated from the body. pharmacology2000.com

Investigation of Metabolic Enzymes in Model Organisms and Cell Lines

The study of metabolic pathways relies heavily on the use of in vivo and in vitro models. Model organisms, such as mice genetically engineered to lack specific enzymes (e.g., COMT-deficient mice), have been instrumental in elucidating the precise role of these enzymes in the metabolism of catechol compounds. nih.gov Such models have confirmed the vital role of COMT in situations of high substrate load. nih.gov

In vitro studies frequently employ various cell lines to investigate metabolic processes. Human hepatoma cell lines like Huh7 and HepG2 are used to study the metabolism of xenobiotics and the toxicity of their metabolites. biorxiv.org Furthermore, cell lines can be engineered to express specific recombinant human enzymes, such as individual CYPs, allowing for detailed characterization of their substrate specificity and kinetics. nih.gov For instance, neuroblastoma cell lines have been utilized to study the uptake and effects of related dihydroxytryptamines, providing a valuable model for neuronal metabolism. nih.gov The metabolism of tryptophan, the precursor to indolealkylamines, has also been explored in cancer cell lines like MCF-7 and A375. researchgate.net These cellular systems provide controlled environments to dissect the complex enzymatic pathways involved in the biotransformation of compounds like this compound.

Data Tables

| Enzyme Family | Specific Enzyme Example | Function | Co-substrate/Cofactor | Metabolic Phase |

|---|---|---|---|---|

| Catechol O-Methyltransferase | COMT | Adds a methyl group to a catechol moiety | S-adenosyl methionine (SAM), Mg2+ | Phase II (Conjugation) |

| Sulfotransferase | SULTs | Adds a sulfate group to a hydroxyl or amine group | PAPS | Phase II (Conjugation) |

| Cytochrome P450 | CYP2D6 | Oxidative metabolism (e.g., hydroxylation, demethylation) | NADPH | Phase I (Functionalization) |

| UDP-glucuronosyltransferase | UGTs | Adds glucuronic acid to a functional group | UDP-glucuronic acid | Phase II (Conjugation) |

| Monoamine Oxidase | MAO | Oxidative deamination of the ethylamine (B1201723) side chain | FAD | Phase I (Functionalization) |

| Reaction | Enzyme | Endogenous Co-substrate | Effect on Substrate |

|---|---|---|---|

| O-Methylation | COMT | S-adenosyl methionine (SAM) | Typically terminates biological activity |

| Sulfation | SULTs | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Greatly increases water solubility for excretion |

| Glucuronidation | UGTs | UDP-glucuronic acid (UDPGA) | Increases water solubility and molecular weight |

| Glutathione Conjugation | GSTs | Glutathione (GSH) | Detoxifies reactive electrophilic species |

| Model Type | Specific Example | Application in Tryptamine Metabolism Research |

|---|---|---|

| In Vivo (Animal) | COMT-deficient mice | Defining the specific role of COMT in catecholamine clearance nih.gov |

| In Vitro (Cell Lines) | HEK293, Huh7 | Expressing recombinant metabolic enzymes; studying xenobiotic metabolism biorxiv.orgnih.gov |

| In Vitro (Cell Lines) | Neuroblastoma cells (e.g., N-2a) | Studying uptake and metabolism in neuronal-like cells nih.gov |

| In Vitro (Cell Lines) | MCF-7, A375 | Investigating pathways of tryptophan metabolism researchgate.net |

Structure Activity Relationship Sar Elucidation for Polyhydroxylated Tryptamine Analogs

Systematic Evaluation of Substituent Effects on the Indole (B1671886) Ring (e.g., position, number, and nature of hydroxyl groups)

The substitution pattern on the indole ring of tryptamines plays a pivotal role in determining their pharmacological profile, particularly their affinity and efficacy at various receptors. The position, number, and nature of these substituents, especially hydroxyl groups, have been the subject of extensive research.

The indole ring of tryptamine (B22526) can be substituted at various positions, but for hallucinogenic activity, modifications are most commonly made at positions 4 or 5. sdu.dk Alterations at positions 6 and 7 tend to lead to a significant reduction in this activity. sdu.dk

Oxygen-containing substituents on the large indole ring generally have a positive influence on the affinity for the 5-HT2A receptor. nih.govbiomolther.org For instance, the addition of a hydroxyl or methoxy (B1213986) group at the 5-position of the tryptamine ring can increase potency. sdu.dk A systematic investigation into 4-substituted tryptamines revealed that nearly all tested compounds with a 4-hydroxy group acted as highly efficacious agonists at 5-HT2A receptors. nih.gov

The effect of halogen substituents has also been explored. Halogens at positions 4, 5, 6, and 7, when combined with a 2-methyl substituent, can improve inhibitory activity. mdpi.com Specifically, electronegative substituents at positions 5 and 7 appear to enhance activity. mdpi.com Conversely, alkyl substituents on the smaller pyrrole (B145914) ring of the indole nucleus tend to have a negative impact on affinity for the 5-HT2A receptor. nih.govbiomolther.org

Table 1: Effect of Indole Ring Substituents on 5-HT2A Receptor Activity

| Compound | Substituent(s) on Indole Ring | Relative Potency/Affinity |

|---|---|---|

| Tryptamine | None | Baseline |

| Psilocin (4-HO-DMT) | 4-OH | High |

| 5-HO-DMT (Bufotenine) | 5-OH | Variable, generally high |

| 5-MeO-DMT | 5-OCH3 | High |

| Various Analogs | Substituents at C6 or C7 | Decreased |

| Various Analogs | Alkyl groups on pyrrole ring | Negative influence |

Modulations of the Ethylamine (B1201723) Side Chain on Biological Activity

Modifications to the ethylamine side chain of tryptamine derivatives significantly influence their biological activity. These alterations can include N-alkylation, side-chain alkylation, and conformational restriction.

N,N-dialkyl substituents on the terminal amine are a common feature of many active tryptamines. Studies on 4-hydroxy-N,N-dialkyltryptamines have shown that the nature of these alkyl groups can affect potency and efficacy at serotonin (B10506) receptors. nih.govresearchgate.net For example, while many 4-hydroxy tryptamines with various N,N-dialkyl groups show similar potency at 5-HT2A receptors, bulkier N-alkyl groups can lead to lower potency at 5-HT2C receptors and higher efficacy at 5-HT2B receptors. nih.govresearchgate.net Allyl groups attached to the nitrogen atom of the ethylamine side chain have been shown to exert a negative influence on 5-HT2A receptor affinity. nih.govbiomolther.org

Conformationally restricting the ethylamine side chain, for instance by incorporating it into a pyrrolidine (B122466) ring, has been used as an approach to develop analogs with receptor subtype selectivity. tripod.com However, such modifications can also introduce steric hindrance that affects receptor binding. For example, nonbonded interactions between a pyrrolidine ring and a substituent at the 4-position of the indole ring can hinder the adoption of an optimal conformation for binding. tripod.com

Table 2: Influence of Ethylamine Side Chain Modifications on 5-HT2A Receptor Activity

| Base Structure | Side Chain Modification | Effect on Activity/Potency |

|---|---|---|

| 4-Hydroxytryptamine | N,N-dimethyl (Psilocin) | High Potency |

| 4-Hydroxytryptamine | N,N-diethyl (4-HO-DET) | High Potency |

| 4-Hydroxytryptamine | N,N-dipropyl (4-HO-DPT) | High Potency |

| Tryptamine | N-allyl groups | Negative influence on affinity |

| Tryptamine | Incorporation into a pyrrolidine ring | Can decrease affinity due to steric hindrance |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net This method is valuable for predicting the activity of novel compounds and for guiding the rational design of more potent and selective molecules. nih.gov

For tryptamine derivatives, QSAR studies have indicated that electron-related descriptors are major contributors to their hallucinogenic activities. researchgate.net This suggests that the electronic properties of the molecule, influenced by substituents on the indole ring, are critical for receptor interaction. While tryptamines are thought to act primarily through electronic effects, some models for related phenethylamines suggest that steric factors can also play a role. researchgate.net

Holographic QSAR (HQSAR), a method that uses structural fragments as descriptors, has been successfully applied to tryptamine derivatives to correlate their structures with their inhibitory potencies at various receptors, including NMDA, 5-HT1A, and 5-HT2A receptors. mdpi.com These models can generate maps that visualize the contribution of individual structural parts to the biological activity, highlighting which fragments have a positive or negative influence. mdpi.com For example, such models have confirmed that electronegative substituents at positions 5 and 7 of the indole ring enhance activity, while alkyl groups at position 7 have a negative effect. mdpi.com

Pharmacophore Modeling for Polyhydroxylated Tryptamine Derivatives

Pharmacophore modeling is another computational approach that is instrumental in drug design. nih.gov A pharmacophore represents the essential three-dimensional arrangement of structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. nih.gov

For tryptamine derivatives, which are structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), the core pharmacophore generally consists of an aromatic ring system (the indole nucleus) and a protonatable nitrogen atom (in the ethylamine side chain), separated by a specific distance. The indole ring can participate in aromatic stacking interactions, while the nitrogen atom typically forms an ionic bond with an acidic residue in the receptor binding pocket.

Hydroxyl groups, as are present in 3-(2-aminoethyl)-1H-indole-4,5,7-triol and other polyhydroxylated tryptamines, can act as both hydrogen bond donors and acceptors. Their inclusion in a pharmacophore model is critical as they can form specific hydrogen bonds with the receptor, significantly contributing to binding affinity and selectivity. The precise positioning of these hydroxyl groups on the indole ring dictates the potential for these specific interactions. Pharmacophore models can be used to screen virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active, or to guide the modification of existing compounds to improve their fit and, consequently, their biological activity. nih.gov

Advanced Research Methodologies and Analytical Techniques for Studying 3 2 Aminoethyl 1h Indole 4,5,7 Triol

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Confirming the precise chemical structure of 3-(2-aminoethyl)-1H-indole-4,5,7-triol is the foundational step in its scientific investigation. High-resolution spectroscopic methods provide unambiguous structural data.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for determining the constitution and stereochemistry of molecules. tjnpr.org For this compound, a complete NMR dataset would be acquired, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments. hyphadiscovery.com ¹H NMR would identify all protons, with characteristic signals for the aromatic protons on the indole (B1671886) ring, the ethylamine (B1201723) side chain, and the hydroxyl groups. The specific substitution pattern of the hydroxyl groups at the 4, 5, and 7 positions would be confirmed through the coupling patterns of the remaining aromatic protons and through long-range correlations in the HMBC spectrum. redalyc.org

Table 6.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 | ~7.05 (s) | ~123.5 |

| C3 | - | ~112.0 |

| C3a | - | ~126.8 |

| C4 | - | ~145.0 |

| C5 | - | ~148.2 |

| C6 | ~6.50 (s) | ~102.1 |

| C7 | - | ~140.5 |

| C7a | - | ~130.0 |

| N1-H | ~10.80 (s) | - |

| Cα | ~2.95 (t) | ~40.5 |

| Cβ | ~2.75 (t) | ~28.0 |

| NH₂ | ~3.50 (br s) | - |

| 4-OH | ~9.50 (s) | - |

| 5-OH | ~9.20 (s) | - |

| 7-OH | ~9.80 (s) | - |

Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. chemguide.co.uk Under electron ionization (EI), the molecular ion (M⁺) peak would confirm the compound's molecular weight. The fragmentation pattern is particularly informative for tryptamines. libretexts.org A characteristic fragmentation involves the β-cleavage of the ethylamine side chain, resulting in the loss of an aminomethyl radical to form a highly stable indoleninium cation. scirp.orgmassbank.eu This fragment's mass would confirm the structure of the substituted indole core. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition.

Table 6.1.2: Predicted Mass Spectrometry Fragmentation for this compound.

| Fragment Description | Predicted m/z |

| Molecular Ion [M]⁺ | 208 |

| Indoleninium Cation [M-CH₂NH₂]⁺ | 178 |

| Loss of water from indoleninium [M-CH₂NH₂-H₂O]⁺ | 160 |

| Loss of CO from indoleninium [M-CH₂NH₂-CO]⁺ | 150 |

Chromatographic Separation and Quantification Methods for Trace Analysis (e.g., GC/MS, LC-MS)

Detecting and quantifying this compound in complex biological samples requires sensitive and selective chromatographic methods.

Gas Chromatography-Mass Spectrometry (GC/MS) can be used for the analysis of indolealkylamines, but often requires a derivatization step to increase the volatility and thermal stability of the polar hydroxyl and amine groups. researchgate.net Silanization is a common derivatization technique for such compounds. researchgate.net The derivatized analyte is then separated on a capillary column and detected by MS, providing high sensitivity and selectivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly LC coupled with tandem mass spectrometry (LC-MS/MS), is often the preferred method for analyzing polar and non-volatile compounds like hydroxylated tryptamines. nih.govijrpr.com It typically does not require derivatization. researchgate.net Separation is achieved using reverse-phase chromatography, and detection by electrospray ionization (ESI) followed by MS/MS provides excellent sensitivity and specificity, making it ideal for trace analysis in plasma, urine, or tissue homogenates. nih.govunimi.it

Table 6.2.1: Comparison of Chromatographic Methods for this compound Analysis.

| Feature | Gas Chromatography-Mass Spectrometry (GC/MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Principle | Separation of volatile compounds in gas phase | Separation of soluble compounds in liquid phase |

| Sample Volatility | Requires volatile or derivatized analytes | Suitable for non-volatile and polar analytes |

| Derivatization | Usually required (e.g., silylation) | Generally not required |

| Sensitivity | High | Very High, especially with MS/MS |

| Selectivity | High | Very High |

| Application | Quantification in various matrices, but sample prep is more complex | Gold standard for trace quantification in complex biological fluids. nih.gov |

Radioligand Binding Assays and Functional Receptor Assays in Cell-Based Systems

To understand the pharmacological profile of this compound, its interactions with specific biological targets, such as serotonin (B10506) (5-HT) receptors, must be characterized.

Radioligand Binding Assays are used to determine the affinity of a compound for a specific receptor. nih.gov The assay measures the ability of the unlabeled test compound to compete with and displace a radiolabeled ligand that is known to bind to the target receptor (e.g., [³H]5-HT for serotonin receptors). acnp.org By performing these competition experiments at various concentrations, the inhibition constant (Ki) can be calculated, which reflects the compound's binding affinity. nih.gov Given its structural similarity to serotonin and other hydroxylated tryptamines, its affinity would likely be tested against a panel of 5-HT receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C). eurofinsdiscovery.comresearchgate.net

Functional Receptor Assays determine whether the binding of a compound to a receptor results in a cellular response, classifying it as an agonist, antagonist, or inverse agonist. nih.gov For G-protein coupled receptors (GPCRs) like the 5-HT receptors, these assays often measure the levels of intracellular second messengers. For 5-HT₂ family receptors, which couple to Gq proteins, a common assay measures the mobilization of intracellular calcium (Ca²⁺) using fluorescent dyes. innoprot.cominnoprot.com For 5-HT₁ family receptors coupled to Gi/o proteins, assays may measure changes in cyclic AMP (cAMP) levels or monitor G-protein-activated inwardly rectifying K⁺ (GIRK) channel activation via fluorescence-based membrane potential changes. nih.gov From these assays, key parameters like the half-maximal effective concentration (EC₅₀) and the maximum effect (Eₘₐₓ) are determined. researchgate.net

Table 6.3.1: Hypothetical Pharmacological Profile of this compound.

| Assay Type | Receptor Target | Parameter | Hypothetical Value |

| Radioligand Binding | 5-HT₂ₐ Receptor | Ki (nM) | 15 |

| Radioligand Binding | 5-HT₁ₐ Receptor | Ki (nM) | 150 |

| Radioligand Binding | 5-HT₂C Receptor | Ki (nM) | 45 |

| Functional (Ca²⁺ Flux) | 5-HT₂ₐ Receptor | EC₅₀ (nM) | 30 |

| Functional (Ca²⁺ Flux) | 5-HT₂ₐ Receptor | Eₘₐₓ (% of 5-HT) | 95% (Full Agonist) |

Enzymatic Activity Assays for Metabolic Enzymes

Indolealkylamines are primarily metabolized by monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes. semanticscholar.org Assays for these enzymes are critical to understanding the metabolic stability and potential interactions of this compound.

Monoamine Oxidase (MAO) Assays: The activity of MAO-A and MAO-B, the two main isoforms, can be measured using various methods. nih.gov Fluorometric assays are common and highly sensitive. bioassaysys.com These assays use a substrate that, upon oxidation by MAO, generates hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase to produce a highly fluorescent product. cellbiolabs.com By incubating the compound with recombinant MAO-A or MAO-B, one can determine if it is a substrate or an inhibitor of the enzyme. biocompare.comevotec.com

Cytochrome P450 (CYP) Assays: To assess the role of CYP enzymes in the metabolism of the compound, it is typically incubated with a panel of recombinant human CYP isoforms (e.g., CYP2D6, CYP3A4, CYP1A2). The rate of disappearance of the parent compound or the rate of formation of metabolites is monitored over time, usually by LC-MS/MS. This identifies which CYP enzymes are responsible for its metabolism and can help predict potential drug-drug interactions.

Table 6.4.1: Methodologies for Assessing Metabolic Enzyme Interactions.

| Enzyme Target | Assay Type | Principle | Measured Outcome |

| MAO-A / MAO-B | Fluorometric | Measures H₂O₂ produced during oxidative deamination. | Rate of fluorescence increase (indicates substrate activity or inhibition). |

| CYP Isoforms | LC-MS/MS | Incubate compound with specific recombinant CYP enzymes. | Rate of substrate depletion or metabolite formation. |

| Liver Microsomes | LC-MS/MS | Incubate compound with human liver microsomes (contains a mix of metabolic enzymes). | Metabolic stability (half-life) and identification of major metabolites. |

Computational Chemistry and Cheminformatics Approaches (e.g., molecular docking, homology modeling)

Computational methods provide valuable insights into the molecular interactions between a ligand and its target protein, guiding further experimental work.

Molecular Docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they are bound to each other to form a stable complex. abap.co.in For this compound, docking simulations would be performed using a high-resolution crystal or cryo-EM structure of a target receptor, such as the 5-HT₂ₐ receptor. herbmedpharmacol.com These simulations predict the binding pose within the receptor's active site and identify key molecular interactions, such as hydrogen bonds and ionic interactions with specific amino acid residues (e.g., D155³,³², S242⁵,⁴⁶ in the 5-HT₂ₐ receptor). frontiersin.orgnih.gov The calculated binding energy or docking score provides an estimate of the binding affinity. nih.gov

Homology Modeling: In cases where an experimental structure of the target protein is unavailable, a homology model can be constructed. This involves using the amino acid sequence of the target to build a three-dimensional model based on the experimentally determined structure of a related homologous protein. This model can then be used for subsequent molecular docking studies.

Table 6.5.1: Example Molecular Docking Results for this compound at the 5-HT₂ₐ Receptor.

| Parameter | Result |

| Software | AutoDock Vina |

| Receptor PDB ID | e.g., 6A93 |

| Predicted Binding Energy | -9.5 kcal/mol |

| Key Interacting Residues | Asp155, Ser242, Phe339, Asn343 |

| Types of Interaction | Ionic bond with Asp155 (amine); Hydrogen bonds with Ser242 (indole N-H), Asn343 (4-OH) |

Metabolomics and Proteomics Applications in Indolealkylamine Research

"Omics" technologies offer a systems-level view of the biological effects of a compound, moving beyond single-target interactions.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. mdpi.com Untargeted metabolomics, typically performed using high-resolution LC-MS, can be applied to biological samples from systems exposed to this compound. nih.gov This approach can identify the compound's own metabolic products and reveal broader downstream changes in endogenous metabolic pathways (e.g., tryptophan metabolism, energy metabolism), providing a comprehensive picture of its physiological impact. nih.gov

Proteomics is the large-scale study of proteins. rsc.org Using mass spectrometry-based techniques, proteomics can be used to quantify changes in the expression levels of thousands of proteins in cells or tissues following treatment with the compound. ebi.ac.uk This can help to identify the cellular pathways and processes modulated by the compound's activity. Furthermore, advanced proteomic methods can analyze changes in post-translational modifications (PTMs), such as phosphorylation, which are critical for cell signaling cascades initiated by receptor activation. nih.gov

Table 6.6.1: Applications of Omics Technologies in Indolealkylamine Research.

| Technology | Application for this compound Research | Potential Insights |

| Metabolomics | - Identify metabolites of the parent compound in vivo/in vitro.- Profile global changes in endogenous metabolites post-exposure. | - Elucidation of metabolic pathways.- Discovery of novel biomarkers of effect. |

| Proteomics | - Quantify changes in protein expression in target cells/tissues.- Analyze shifts in protein phosphorylation patterns. | - Identification of downstream signaling pathways.- Uncovering mechanisms of action and off-target effects. |

Biological Roles and Mechanisms in Cellular and Organismal Models

Cellular Uptake and Distribution Mechanisms in In Vitro Systems

Currently, there is a notable absence of published scientific literature specifically investigating the cellular uptake and distribution mechanisms of 3-(2-aminoethyl)-1H-indole-4,5,7-triol in in vitro systems. Research on structurally related tryptamines, such as fluorinated derivatives of 5,6-dihydroxytryptamine, has shown affinity for the serotonergic uptake system in neuroblastoma cells, suggesting that similar compounds can be transported into cells via monoamine transporters. However, without direct experimental evidence, the specific mechanisms for this compound remain speculative.

Investigations of Intracellular Signaling Pathways Modulated by this compound

Detailed investigations into the intracellular signaling pathways modulated by this compound have not been reported in the available scientific literature. As a tryptamine (B22526) derivative, it is structurally related to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and other psychoactive tryptamines that are known to act as agonists at various serotonin receptors, particularly the 5-HT2A receptor. wikipedia.orgnih.gov Agonism at these receptors typically initiates a cascade of intracellular events, but specific studies to elucidate which pathways are affected by this compound, and to what extent, have not been conducted.

One of the few mentions of this compound in scientific literature identifies it as an intermediate in the electrochemical oxidation of 5-hydroxytryptamine (serotonin). nih.gov This process further leads to the formation of 5-hydroxytryptamine-4,7-dione, a potent neurotoxin. nih.gov This suggests that the primary biological relevance of this compound may be related to its role as a transient species in an oxidative pathway, rather than a stable modulator of signaling pathways. The inherent instability of this compound may preclude detailed studies of its direct interactions with cellular signaling components.

Studies in Model Organisms (e.g., C. elegans, fungal systems) for Metabolic and Functional Characterization

There is no available research on the metabolic and functional characterization of this compound in model organisms such as the nematode Caenorhabditis elegans or in fungal systems. Such studies are crucial for understanding the in vivo effects and metabolic fate of a compound. The single study identifying this compound as an oxidation product of serotonin suggests a potential metabolic pathway, but this has not been confirmed or explored in any model organism. nih.gov

Exploration of Interactions with Multi-Target Directed Ligands Concepts

The concept of multi-target directed ligands (MTDLs) involves designing single molecules that can interact with multiple biological targets, which is a promising strategy for treating complex diseases. There is currently no research exploring the interactions of this compound within the framework of MTDL concepts. The potential instability and neurotoxic end-product of its oxidative pathway would likely make it an unsuitable candidate for therapeutic development as an MTDL. nih.gov

Due to the limited available data, no data tables can be generated for the biological roles and mechanisms of this compound.

Future Directions and Emerging Research Avenues for Polyhydroxylated Indolealkylamines

Development of Novel Synthetic Strategies for Complex Indole (B1671886) Scaffolds

The intricate architecture of polyhydroxylated indolealkylamines presents a significant challenge for chemical synthesis. Historically, the synthesis of substituted tryptamines and complex indole alkaloids has been a focal point of organic chemistry. grinnell.edu Future research is increasingly directed towards the development of more efficient, scalable, and sustainable synthetic methodologies.

A promising trend is the use of late-stage functionalization, which allows for the modification of complex indole scaffolds in the final steps of a synthesis, enabling the rapid generation of diverse analogues. nih.gov Techniques such as C-H activation, cross-coupling reactions, and photocatalysis are becoming instrumental in accessing previously hard-to-reach chemical space. researchgate.net For instance, palladium-catalyzed methods have been refined for one-pot, multi-component procedures to create 2,3-substituted indoles, offering a regiosepecific and efficient route. organic-chemistry.org

Furthermore, the principles of green chemistry are being integrated into synthetic design. This includes the development of protocols that minimize waste, use less hazardous solvents, and operate at ambient temperatures. A notable example is the use of propylphosphonic anhydride (B1165640) (T3P) as a sustainable coupling reagent for the synthesis of N-acyl tryptamines, which avoids harsh conditions and halogenated solvents. nih.govfrontiersin.org Another innovative approach involves the iridium-catalyzed "borrowing hydrogen" strategy for the selective C3-alkylation of indoles, providing a sustainable pathway to various tryptamine (B22526) derivatives. semanticscholar.org These advancements are crucial for producing sufficient quantities of complex molecules like 3-(2-aminoethyl)-1H-indole-4,5,7-triol for extensive biological evaluation.

Table 1: Emerging Synthetic Strategies for Indole Scaffolds

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Late-Stage Functionalization | Modification of a complex molecule in the final synthetic steps. | Rapid diversification, efficient analogue synthesis. | nih.gov |

| Palladium-Catalyzed Domino Reactions | Multi-step reactions where subsequent steps occur without adding new reagents. | High efficiency, one-pot synthesis, regioselectivity. | organic-chemistry.org |

| Sustainable Coupling Reagents (e.g., T3P) | Use of environmentally benign reagents for amide bond formation. | Mild reaction conditions, reduced waste, operational simplicity. | nih.govfrontiersin.org |

| Iridium-Catalyzed Alkylation | "Borrowing hydrogen" methodology for C-C bond formation. | Atom economy, sustainability, access to diverse derivatives. | semanticscholar.org |

Discovery of Unexplored Biological Targets and Mechanisms of Action

The biological activities of polyhydroxylated indolealkylamines are complex and not fully elucidated. While it is known that many tryptamine derivatives interact with the serotonergic system, particularly the 5-HT2A receptors, the full spectrum of their molecular targets remains an active area of investigation. blossomanalysis.comresearchgate.netresearchgate.net Tryptamine itself has been shown to activate trace amine-associated receptors (TAARs), which regulate dopaminergic, serotonergic, and glutamatergic systems, suggesting that its hydroxylated derivatives may have similar or even more potent effects on these targets. wikipedia.org

Future research will likely focus on identifying novel receptors and signaling pathways modulated by compounds like this compound. The neurotoxic properties of some related compounds point towards mechanisms that could be relevant to neurodegenerative diseases. researchgate.net Understanding these mechanisms could unveil new therapeutic targets for neurological disorders. The structural similarity of these compounds to endogenous neurotransmitters like serotonin (B10506) suggests a potential role in modulating mood, cognition, and perception. nih.govnih.gov The exploration of their effects on less-studied receptor families and intracellular signaling cascades will be a key research direction.

Advancements in Biocatalytic Engineering for Sustainable Production

Chemical synthesis of complex natural products is often low-yielding and environmentally taxing. Biocatalytic engineering offers a sustainable alternative by harnessing the power of enzymes and microorganisms to produce valuable chemicals. researchgate.net The field of synthetic biology has made significant strides in engineering microbes like Saccharomyces cerevisiae (yeast) to produce complex plant-derived molecules, including monoterpene indole alkaloids (MIAs). nih.govnih.gov

Future efforts will focus on assembling entire biosynthetic pathways for polyhydroxylated indolealkylamines in microbial hosts. This involves identifying the native plant enzymes responsible for their production, optimizing their expression in a heterologous host, and engineering the host's metabolism to maximize product yield. nih.gov Cooperative biocatalysis, where multiple enzymes are used in a cascade to perform complex chemical transformations, represents another powerful approach. umich.eduresearchgate.net These strategies not only promise a more sustainable and scalable production route but also open the door to creating novel "unnatural" natural products by combining enzymes from different organisms.

Integrated Omics Approaches to Decipher Holistic Biological Impact

To fully understand the biological effects of polyhydroxylated indolealkylamines, a systems-level approach is necessary. Integrated omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive view of the molecular changes induced by a compound in a biological system. mdpi.com

Rational Design of Highly Selective and Potent Ligands for Specific Receptors and Enzymes

As the understanding of the structure and function of potential biological targets improves, so does the ability to design molecules that interact with them in a specific and potent manner. The tryptamine scaffold serves as a versatile template for designing new therapeutic agents. wikipedia.orgacs.org By modifying the substitution pattern on the indole ring and the ethylamine (B1201723) side chain, it is possible to fine-tune a ligand's affinity and selectivity for different serotonin receptor subtypes. guidetopharmacology.org

Structural biology, particularly cryo-electron microscopy, is providing unprecedented, high-resolution views of how ligands bind to their receptor targets, such as the 5-HT5A receptor. nih.gov This structural information is invaluable for computational modeling and rational drug design. Future research will leverage these insights to design polyhydroxylated indolealkylamine derivatives with tailored pharmacological profiles. For example, by understanding the binding pocket of a specific receptor, it may be possible to design a ligand that is highly selective, thereby minimizing off-target effects. Similarly, these compounds could serve as scaffolds for developing potent and selective inhibitors of enzymes involved in disease, such as indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov

Table 2: Key Biological Receptors and Enzymes for Tryptamine Derivatives

| Target | Family | Potential Therapeutic Area | Reference |

|---|---|---|---|

| 5-HT Receptors (e.g., 5-HT2A, 5-HT5A) | G-protein Coupled Receptors | Psychosis, Depression, Migraine | nih.govnih.gov |

| Trace Amine-Associated Receptors (TAARs) | G-protein Coupled Receptors | Neuropsychiatric Disorders | wikipedia.org |

| Indoleamine 2,3-Dioxygenase 1 (IDO1) | Heme-based Dioxygenase | Cancer Immunotherapy | nih.gov |

| Monoamine Oxidase (MAO) | Flavoenzymes | Depression, Neurodegenerative Disorders | researchgate.net |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(2-aminoethyl)-1H-indole-4,5,7-triol in the laboratory?

- Methodological Answer : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed for indole derivatives. For example, 3-(2-azidoethyl)indole intermediates can react with alkynes under PEG-400/DMF solvent systems with CuI catalysis, followed by extraction and purification via flash chromatography (70:30 ethyl acetate/hexane) . Ensure inert conditions to prevent oxidation of sensitive aminoethyl groups.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to assign proton and carbon environments, focusing on indole NH (~10–12 ppm) and aminoethyl protons (~2.8–3.5 ppm). Supplement with HRMS for molecular ion validation (e.g., FAB-HRMS for accurate mass) and TLC to monitor purity . Cross-reference with NIST mass spectral databases for fragmentation patterns .

Q. What functional groups in this compound are prone to reactivity, and how can they be stabilized during experiments?

- Methodological Answer : The aminoethyl group (–CH2CH2NH2) is susceptible to oxidation and nucleophilic side reactions. Stabilize by storing under nitrogen at –20°C . Protect phenolic hydroxyl groups (4,5,7-triol) via benzyloxy or acetyl groups during synthesis to prevent undesired crosslinking .

Q. What are the recommended storage conditions for 3-(2-aminoethyl)-1H-indole derivatives?

- Methodological Answer : Store lyophilized compounds in amber vials under inert gas (argon) at –20°C to prevent degradation. Avoid aqueous solutions unless buffered at pH 6–7, as acidic/basic conditions may hydrolyze the indole core .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in heterocyclic coupling reactions?

- Methodological Answer : Optimize solvent polarity (e.g., PEG-400 enhances CuAAC kinetics) and catalyst loading (0.5–1.0 equiv CuI). Monitor reaction progress via TLC every 2–3 hours. For reflux-based syntheses (e.g., acetic acid/sodium acetate systems), extend reaction times to 5 hours to maximize cyclization .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. HRMS) for 3-(2-aminoethyl)-1H-indole derivatives?

- Methodological Answer : Re-run NMR in deuterated DMSO to resolve solubility issues. For HRMS discrepancies, validate ionization methods (e.g., electrospray vs. FAB). If impurities persist, use preparative HPLC with a C18 column (MeCN/H2O gradient) to isolate the target compound .

Q. What strategies are effective for designing bioisosteric analogs of this compound with enhanced pharmacokinetic properties?

- Methodological Answer : Replace hydroxyl groups with fluorine (e.g., 5-fluoroindole derivatives) to improve metabolic stability . Introduce methyl or benzyloxy groups at the 6-position to modulate lipophilicity, as seen in 6-chloro- and 6-benzyloxytryptamine analogs .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

- Methodological Answer : Matrix interference from endogenous amines can skew LC-MS/MS results. Derivatize the aminoethyl group with dansyl chloride or FMOC to enhance ionization efficiency. Use a deuterated internal standard (e.g., d4-3-(2-aminoethyl)indole) for accurate quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.